Antiproliferative agent-3

Descripción

Propiedades

Fórmula molecular |

C11H12N2O5S |

|---|---|

Peso molecular |

284.29 g/mol |

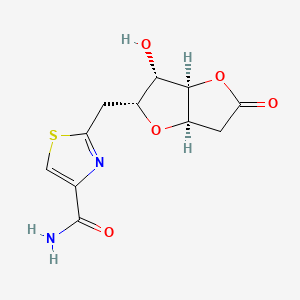

Nombre IUPAC |

2-[[(2R,3S,3aR,6aR)-3-hydroxy-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-yl]methyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C11H12N2O5S/c12-11(16)4-3-19-7(13-4)1-5-9(15)10-6(17-5)2-8(14)18-10/h3,5-6,9-10,15H,1-2H2,(H2,12,16)/t5-,6-,9+,10+/m1/s1 |

Clave InChI |

IZUSSYJSLYOTND-ZHYWTAKUSA-N |

SMILES isomérico |

C1[C@@H]2[C@@H]([C@H]([C@H](O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |

SMILES canónico |

C1C2C(C(C(O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of Antiproliferative Agent-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Antiproliferative Agent-3, a potent thiazole (B1198619) bioisostere of goniofufurone. The information presented is collated from the primary research publication by Svirčev et al. in Bioorganic Chemistry, 2022.

Introduction

This compound, also referred to as compound 4 in the source literature, is a synthetic small molecule that has demonstrated remarkable potency against the human breast cancer cell line MCF-7.[1][2] Its discovery is part of a broader investigation into the synthesis of thiazole bioisosteres of goniofufurone, a naturally occurring styryl lactone with known cytotoxic properties. The replacement of the phenyl group in goniofufurone with a thiazole ring has led to the development of a series of novel compounds with significant antiproliferative activities.

Quantitative Data Summary

The antiproliferative activity of this compound (designated as compound 4) and its related analogues was evaluated against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic effects.

| Compound | MCF-7 (Breast) IC50 (nM) | HeLa (Cervical) IC50 (nM) | K562 (Leukemia) IC50 (nM) | Raji (Lymphoma) IC50 (nM) | A549 (Lung) IC50 (nM) | MRC-5 (Normal) IC50 (nM) |

| This compound (4) | 0.19 | >10000 | >10000 | >10000 | >10000 | >10000 |

| 7-epi-goniofufurone (Lead 2) | 12250 | - | - | - | - | - |

| Doxorubicin (Control) | 200 | - | - | - | - | - |

Data extracted from Svirčev et al., 2022.[1][2]

Experimental Protocols

General Synthetic Procedure

The synthesis of this compound is a multi-step process. The key steps involve the initial condensation of cyanohydrin benzoates with cysteine ethyl ester hydrochloride. This is followed by a subsequent reaction of the resulting C-4′ epimeric thiazolines with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to introduce 5-deoxy functionality and to elaborate the thiazole ring in a single step.[1][2]

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human tumor cell lines (MCF-7, HeLa, K562, Raji, A549) and a normal human fetal lung fibroblast cell line (MRC-5) were seeded in 96-well microtiter plates at a density of 5,000 to 10,000 cells per well.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of the test compounds.

-

Incubation: The plates were incubated for an additional 72 hours.

-

MTT Addition: MTT solution (10 mg/mL in phosphate-buffered saline) was added to each well.

-

Formazan (B1609692) Solubilization: After 4 hours of incubation, the medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

In Vivo Toxicity Assay (Zebrafish Model)

The toxicity of the most potent compound, this compound, was evaluated in a zebrafish (Danio rerio) model. The compound was found to be non-toxic at concentrations up to 125 μM.[1][2]

Mechanism of Action and Signaling Pathways

The primary research article focuses on the synthesis and antiproliferative screening of the goniofufurone bioisosteres. While this compound demonstrated exceptionally high potency against the MCF-7 cell line, the specific signaling pathways through which it exerts its cytotoxic effects were not detailed in the publication. Further research is required to elucidate the precise mechanism of action at the molecular level.

Logical Relationship of the Research Process

Caption: Research process for this compound.

Structure-Activity Relationship (SAR) Analysis

A preliminary Structure-Activity Relationship (SAR) analysis was conducted on the synthesized compounds. The exceptional potency of this compound against the MCF-7 cell line suggests that the specific stereochemistry and the presence of the thiazole moiety are crucial for its high degree of activity against this particular cancer cell type. The broader SAR analysis within the series of synthesized compounds indicated that the antiproliferative effects are highly dependent on the specific structural features of the molecules.[1]

Conclusion

This compound represents a highly potent and selective cytotoxic agent against the MCF-7 breast cancer cell line. Its discovery through the bioisosteric modification of a natural product highlights a promising strategy for the development of novel anticancer drug candidates. The detailed synthetic route and biological evaluation protocols provided herein offer a solid foundation for further research into this compound and its analogues. Future studies are warranted to elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.

References

An In-depth Technical Guide to Antiproliferative Agent-3: A Thiazole Bioisostere of Goniofufurone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Antiproliferative agent-3, a novel and highly potent synthetic compound. Identified as a thiazole (B1198619) bioisostere of the natural product goniofufurone, this agent has demonstrated exceptional antiproliferative activity against a range of human cancer cell lines, with a particularly noteworthy potency against the MCF-7 breast cancer cell line. This document details the compound's chemical identity, summarizes its biological efficacy in a structured format, provides detailed experimental protocols for its in vitro evaluation, and visually represents its synthesis and proposed mechanism of action through diagrams.

Chemical Structure and Properties

This compound, referred to as compound 4 in the primary literature, is a synthetic derivative of the natural product goniofufurone where the phenyl group has been replaced by a thiazole ring.[1][2] This bioisosteric replacement has been shown to significantly enhance its cytotoxic potential.

Chemical Name: (3aR,4R,6aR)-4-((R)-1-hydroxy-2-(thiazol-2-yl)ethyl)-2,2-dimethyltetrahydro-3aH-furo[3,2-d][1][3]dioxin-6(4H)-one

Molecular Formula: C₁₃H₁₇NO₅S

Molecular Weight: 315.34 g/mol

Chemical Structure:

Physicochemical Properties:

While specific experimental data on the physicochemical properties of this compound are not extensively available, goniofufurone and its analogues are generally characterized as lactones with varying degrees of solubility in organic solvents and aqueous solutions, which can be influenced by the specific functional groups present.

Antiproliferative Activity

This compound has exhibited remarkable potency against a panel of human cancer cell lines. Its efficacy, particularly against the MCF-7 breast cancer cell line, surpasses that of the parent compound and the standard chemotherapeutic agent, doxorubicin.[1][2]

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Adenocarcinoma | 0.19 |

| HeLa | Cervical Carcinoma | 2.3 |

| A549 | Lung Carcinoma | 5.8 |

| K562 | Chronic Myelogenous Leukemia | 12.4 |

| Raji | Burkitt's Lymphoma | 25.1 |

| HT-29 | Colorectal Adenocarcinoma | 33.7 |

| MRC-5 | Normal Lung Fibroblast | > 10,000 |

Table 1: In vitro antiproliferative activity (IC₅₀ values) of this compound against a panel of human cancer cell lines and a normal fibroblast cell line. Data sourced from Svircev et al., 2022.[1]

Experimental Protocols

The in vitro antiproliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (MCF-7, HeLa, A549, K562, Raji, HT-29) and a normal human fetal lung fibroblast cell line (MRC-5) were used.

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays was kept non-toxic to the cells.

-

Cell Seeding: Cells were seeded into 96-well microtiter plates at a predetermined optimal density for each cell line and allowed to adhere overnight.

-

Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. A control group with medium and DMSO (vehicle) and a blank with medium only were included. The plates were then incubated for 72 hours.

MTT Assay Protocol

-

Reagent Preparation: A stock solution of MTT (5 mg/mL in phosphate-buffered saline) was prepared.

-

Incubation with MTT: After the 72-hour incubation period with the compound, the culture medium was removed, and a fresh solution of MTT in serum-free medium was added to each well. The plates were then incubated for an additional 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Following the incubation with MTT, the medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Synthesis and Mechanism of Action

Synthesis Workflow

The synthesis of this compound is a multi-step process starting from D-glucose. The key steps involve the formation of a cyanohydrin benzoate, followed by condensation with cysteine ethyl ester hydrochloride and a subsequent reaction with DBU to form the thiazole ring and introduce the 5-deoxy functionality.[1][2]

Caption: Synthetic workflow for this compound.

Proposed Mechanism of Action

While the precise molecular targets of this compound have not been fully elucidated, its structural similarity to goniofufurone suggests a comparable mechanism of action. Goniofufurone and its analogues are known to induce apoptosis and cause cell cycle arrest in cancer cells.[3][4]

Studies on related compounds suggest that the cytotoxic effects are mediated through the induction of apoptosis, potentially involving the modulation of key proteins in the apoptotic pathway such as Bcl-2 family members and caspases.[4] Furthermore, cell cycle analysis of cells treated with goniofufurone analogues has shown an accumulation of cells in the G2/M phase, indicating an interference with mitotic progression.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel O-methyl goniofufurone and 7-epi-goniofufurone derivatives: synthesis, in vitro cytotoxicity and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro antitumour activity of new goniofufurone and 7-epi-goniofufurone mimics with halogen or azido groups at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to the Identification and Validation of Antiproliferative Agent-3 (IGFBP-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification and validation of Antiproliferative Agent-3, focusing on Insulin-like Growth Factor Binding Protein-3 (IGFBP-3), a potent endogenous antiproliferative agent. This document details the signaling pathways, experimental methodologies, and quantitative data associated with its mechanism of action.

Executive Summary

Insulin-like growth factor binding protein-3 (IGFBP-3) is a multifunctional protein that, beyond its role as a carrier for insulin-like growth factors (IGFs), exhibits significant antiproliferative effects through both IGF-dependent and independent mechanisms.[1] Its actions involve cell cycle blockade and the induction of apoptosis, making it a subject of interest in cancer research.[1] This guide outlines the key signaling pathways influenced by IGFBP-3, presents the quantitative data on the efficacy of various antiproliferative agents, and provides detailed protocols for the experimental validation of its targets.

Quantitative Data Summary

The antiproliferative activity of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. While specific IC50 values for IGFBP-3's direct antiproliferative effects are not detailed in the provided search results, the potency of other example antiproliferative agents is provided for context.

| Compound/Agent | Cell Line(s) | IC50/GI50 (µM) | Reference |

| This compound (comp 4) | MCF-7 | 0.00019 | [2] |

| Compound 6k | Hela, HCT-116, MCF-7, PC-3 | 9.46, 10.88, 6.93, 12.17 | [3] |

| Doxorubicin | Hela, HCT-116, MCF-7, PC-3 | 5.57, 5.23, 4.17, 8.87 | [3] |

| Fuchsia standishii (MWD fraction) | A549, HBL-100, HeLa, SW1573, T-47D | 8.5–39 µg/mL | [4] |

| Secosteroid–2-pyrazoline hybrids (3f, 3j, 3k) | MCF-7, T47D | 0.2–0.5 | [5] |

| Imatinib | A549 | 2 - 65.4 | [6] |

Signaling Pathways of IGFBP-3

IGFBP-3's antiproliferative effects are mediated through a complex network of signaling pathways, primarily involving the induction of apoptosis and interaction with nuclear receptors.

TGF-β Signaling Pathway

IGFBP-3's antiproliferative signaling appears to be dependent on an active Transforming Growth Factor-β (TGF-β) pathway. It has been shown to stimulate the phosphorylation of Smad2 and Smad3, key intermediates in the TGF-β signaling cascade.[1]

Caption: IGFBP-3 stimulates the TGF-β signaling pathway.

Nuclear Translocation and Interaction

IGFBP-3 can be transported into the nucleus via an importin β-mediated mechanism.[1] In the nucleus, it interacts with nuclear elements such as the retinoid X receptor α (RXRα), potentially influencing gene transcription related to cell proliferation and apoptosis.[1]

Caption: Nuclear translocation and interaction of IGFBP-3.

Induction of Apoptosis

IGFBP-3 is a potent inducer of apoptosis. This can occur through both p53-dependent and independent pathways.[1] In p53-negative breast cancer cells, IGFBP-3 expression leads to the induction of the pro-apoptotic protein Bax.[1]

Caption: IGFBP-3 induced apoptosis pathways.

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of the molecular targets of an antiproliferative agent like IGFBP-3.

General Workflow for Target Identification

The overall process involves a series of steps from initial screening to in vivo validation.

Caption: General workflow for target identification.

Affinity-Based Target Identification

This method involves using the antiproliferative agent to "pull down" its binding partners from cell lysates.

-

Protocol: Affinity Chromatography

-

Immobilization: Covalently attach the antiproliferative agent (or a derivatized version) to a solid support matrix (e.g., agarose (B213101) beads).

-

Lysate Preparation: Prepare a total protein lysate from the target cancer cells.

-

Incubation: Incubate the immobilized agent with the cell lysate to allow for binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[7]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct target engagement within intact cells. The principle is that a protein's thermal stability increases when bound to a ligand.[7]

-

Protocol: CETSA

-

Cell Treatment: Treat intact cells with the antiproliferative agent or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis: Lyse the cells to release soluble proteins.

-

Quantification: Analyze the amount of soluble protein at each temperature using techniques like Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the agent indicates direct binding.

-

Gene and Protein Expression Profiling

Analyzing changes in gene or protein expression following treatment can reveal the pathways affected by the agent.

-

Protocol: Western Blotting for Pathway Analysis

-

Cell Treatment: Treat cancer cells with the antiproliferative agent at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: Probe the membrane with primary antibodies specific to target proteins and phosphorylated forms of signaling proteins (e.g., p-Smad2/3, Bax).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status.

-

Cell Viability and Proliferation Assays

These assays are fundamental to confirming the antiproliferative effect of the agent.

-

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the antiproliferative agent for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[6]

-

Conclusion

The target identification and validation of an antiproliferative agent is a rigorous process that requires a combination of biochemical, cellular, and in vivo approaches. For an endogenous agent like IGFBP-3, understanding its complex interactions with multiple signaling pathways, such as the TGF-β and apoptotic pathways, is crucial. The experimental protocols outlined in this guide provide a robust framework for elucidating the mechanism of action of novel antiproliferative compounds, ultimately paving the way for their development as potential cancer therapeutics.

References

- 1. Signalling pathways involved in antiproliferative effects of IGFBP-3: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

In Vitro Antiproliferative Activity of Paclitaxel (formerly Antiproliferative agent-3): A Technical Guide

This technical guide provides a comprehensive overview of the in vitro antiproliferative activities of Paclitaxel, a potent microtubule-stabilizing agent used in chemotherapy. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Antiproliferative Data

The antiproliferative activity of Paclitaxel is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. The IC50 values of Paclitaxel vary across different cancer cell lines, reflecting varying degrees of sensitivity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HeLa | Cervical Cancer | 4.3 | |

| A549 | Lung Carcinoma | 5.2 | |

| MCF-7 | Breast Cancer | 2.0 - 5.8 | |

| MDA-MB-231 | Breast Cancer | 3.1 | |

| OVCAR-3 | Ovarian Cancer | 10.5 | |

| SK-OV-3 | Ovarian Cancer | 25.0 | |

| PC-3 | Prostate Cancer | 4.5 | |

| DU145 | Prostate Cancer | 6.2 |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro antiproliferative activity of Paclitaxel.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Paclitaxel stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted Paclitaxel solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Paclitaxel is known to cause a G2/M phase arrest.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Paclitaxel

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Paclitaxel for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining buffer. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing antiproliferative activity and the signaling pathway affected by Paclitaxel.

Caption: Experimental workflow for determining the IC50 of Paclitaxel using the MTT assay.

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

Unraveling the Antiproliferative Mechanisms of IGFBP-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Insulin-like growth factor-binding protein-3 (IGFBP-3), a potent antiproliferative agent, has garnered significant attention in cancer research for its ability to inhibit cell growth and induce apoptosis through mechanisms independent of its classical role in sequestering insulin-like growth factors (IGFs). This technical guide provides an in-depth exploration of the core cellular pathways modulated by IGFBP-3, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks involved.

Core Cellular Pathways Modulated by IGFBP-3

IGFBP-3 exerts its antiproliferative effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis. The primary pathways identified are:

-

Transforming Growth Factor-β (TGF-β) Signaling Pathway: IGFBP-3 can directly interact with components of the TGF-β receptor complex, leading to the phosphorylation and activation of Smad2 and Smad3 (Smad2/3). Activated Smad complexes translocate to the nucleus and regulate the transcription of genes involved in cell growth inhibition.

-

Nuclear Translocation and Interaction with Retinoid X Receptor-α (RXR-α): IGFBP-3 possesses a nuclear localization signal (NLS) and is actively transported into the nucleus via an importin-β-mediated mechanism.[1] In the nucleus, IGFBP-3 binds to the retinoid X receptor-alpha (RXRα), a nuclear receptor that plays a crucial role in regulating gene expression related to cell proliferation and differentiation.[2] This interaction is essential for IGFBP-3-induced apoptosis.[2]

-

Induction of Apoptosis: IGFBP-3 triggers programmed cell death through both intrinsic and extrinsic pathways. This involves the activation of caspases, particularly caspase-8, and is often independent of p53 status.[3] The interaction with RXRα is a key event in mediating these pro-apoptotic signals.[4]

-

Modulation of the Mitogen-Activated Protein (MAP) Kinase Pathway: IGFBP-3 has been shown to influence the MAP kinase signaling cascade, a critical pathway in cell proliferation and survival. The specific effects can be cell-type dependent and may involve the regulation of key kinases within this pathway.

Quantitative Data on the Antiproliferative Effects of IGFBP-3

The antiproliferative and pro-apoptotic effects of IGFBP-3 have been quantified in various studies. The following tables summarize key findings.

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| HIT (Hamster Insulinoma) | rhIGFBP-3 | Increased apoptosis (Annexin V positive cells) | Doubled from 1.7% to 3.4% | [5] |

| PC-3 (Prostate Cancer) | Recombinant IGFBP-3 | Dose-dependent induction of apoptosis | - | [6] |

| H1299 and A549 (NSCLC) | Recombinant IGFBP-3 (rBP3) + LY294002 (PI3K inhibitor) | Enhanced inhibition of cell viability | Significant (P < 0.01 to P < 0.001) | [7] |

Note: Comprehensive IC50 values for IGFBP-3 are not consistently reported across a wide range of cell lines in the reviewed literature, as its effects are often studied in combination with other agents or by overexpression.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: IGFBP-3 signaling pathways leading to antiproliferation and apoptosis.

Experimental Workflows

References

- 1. Nuclear import of insulin-like growth factor-binding protein-3 and -5 is mediated by the importin beta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Insulin-like growth factor-binding protein 3 induces caspase-dependent apoptosis through a death receptor-mediated pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid apoptosis induction by IGFBP-3 involves an insulin-like growth factor-independent nucleomitochondrial translocation of RXRalpha/Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insulin-like growth factor binding protein-3 is a novel mediator of apoptosis in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insulin-like growth factor (IGF)-binding protein-3 induces apoptosis and mediates the effects of transforming growth factor-beta1 on programmed cell death through a p53- and IGF-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Antiproliferative agent-3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antiproliferative agent-3, a potent compound with significant potential in cancer research. This document details its chemical properties, biological activity, and the methodologies employed in its evaluation.

Core Compound Information

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C11H12N2O5S | [1][2] |

| Synonyms | Compound 4, Bioisostere 4 | [1][2] |

Biological Activity

This compound has demonstrated remarkable potency against cancer cell lines.

In Vitro Antiproliferative Activity

A key study highlighted its exceptional activity against the MCF-7 human breast cancer cell line.

| Cell Line | IC50 (nM) | Reference |

| MCF-7 | 0.19 | [1] |

This indicates a very high level of potency, warranting further investigation into its mechanism of action.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, as inferred from the primary literature.

Synthesis of this compound (Compound 4)

The synthesis of this compound involves a multi-step process characteristic of the creation of thiazole (B1198619) bioisosteres of natural products like goniofufurone. The general workflow for such a synthesis is outlined below.

References

Review of literature on novel antiproliferative agents

An In-Depth Review of Novel Antiproliferative Agents

This technical guide provides a comprehensive review of recently developed novel antiproliferative agents, intended for researchers, scientists, and professionals in the field of drug development. The document details the mechanism of action, quantitative efficacy, and experimental methodologies associated with promising new classes of compounds.

Hybrid Compounds as Antiproliferative Agents

A promising strategy in drug discovery involves molecular hybridization, which combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, efficacy, and an improved side-effect profile.[1]

Benzopyran-4-one-Isoxazole Hybrids

Researchers have synthesized hybrid compounds by combining benzopyran-4-ones, known for their cytotoxic effects, with isoxazoles, which exhibit anti-inflammatory properties.[2] This approach aims to create selective anticancer agents.

The following table summarizes the 50% inhibitory concentration (IC50) values for key benzopyran-4-one-isoxazole hybrid compounds against various cancer and normal cell lines.[2]

| Compound | MDA-MB-231 (Breast Cancer) IC50 (μM) | PC3 (Prostate Cancer) IC50 (μM) | DU-145 (Prostate Cancer) IC50 (μM) | CCRF-CEM (Leukemia) IC50 (μM) | HEK-293 (Normal) IC50 (μM) |

| 5a | 5.6 - 17.84 | Similar to 5c, 5d | Similar to 5c, 5d | Potent | 293.2 |

| 5b | 14.77 - 51.15 | Weaker than others | Threefold weaker | Potent | 102.4 |

| 5c | 3.3 - 12.92 | Similar to 5a, 5d | Similar to 5a, 5d | 3-12 fold more potent | 222.1 |

| 5d | 5.2 - 16.1 | Similar to 5a, 5c | Similar to 5a, 5c | Potent | 191.5 |

Data extracted from the study on benzopyran-4-one-isoxazole hybrids.[2] Values represent ranges or comparative potencies as described in the source.

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, HepG-2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[4]

-

MTT Addition: After incubation, the MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

The logical relationship for the design of these hybrid compounds can be visualized as follows.

Agents Targeting Key Signaling Pathways

Many novel agents are designed to interfere with specific signaling pathways that are deregulated in cancer cells, leading to uncontrolled proliferation and survival.[5][6]

PI3K/Akt/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers.[5][6]

One novel compound, S9, a hybrid of alpha-methylene-gamma-lactone and 2-phenyl indole, has been identified as a potent dual inhibitor of both PI3K and mTOR.[5] Another compound, avellanin A, has been shown to suppress the PI3K-Akt pathway in RWPE-1 cells.[7] Mechanistic studies on other compounds have also revealed induction of apoptosis, autophagy, and DNA damage.[4]

| Compound | Target(s) | Effect | Cell Lines | Reference |

| S9 | PI3K, mTOR | Inhibits signaling cascade, induces M-phase arrest, apoptosis | Various tumor cells, including drug-resistant lines | [5] |

| Avellanin A | PI3K/Akt Pathway | Downregulates PI3K/Akt signaling, reduces cell survival | RWPE-1 | [7] |

| M22 | Apoptosis Pathway | Induces G1 arrest, apoptosis via BCL-2/BAX modulation | A549 (Non-small cell lung cancer) | [8] |

| Compound 3c | Multiple | Induces apoptosis, autophagy, DNA damage | Huh-7 (Liver Cancer) | [4] |

Western blotting is a key technique used to determine the effect of inhibitors on signaling pathways by measuring the levels of specific proteins and their phosphorylation status.

-

Cell Lysis: After treatment with the test compound (e.g., S9), cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Gel Electrophoresis: An equal amount of protein from each sample is loaded onto an SDS-PAGE gel, which separates the proteins based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, phospho-mTOR). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected. The intensity of the bands corresponds to the amount of the target protein. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[9]

This diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by novel agents.

Tubulin Polymerization Inhibitors

Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs.[5][10] Agents that interfere with tubulin polymerization can arrest the cell cycle in the mitotic (M) phase and induce apoptosis.

Novel Thiazole (B1198619) Derivatives

A novel series of 2,4-disubstituted thiazole derivatives has been developed and evaluated for their potential as tubulin polymerization inhibitors.[11] Several of these compounds demonstrated potent activity, surpassing that of the reference compound combretastatin (B1194345) A-4.

| Compound | Tubulin Polymerization IC50 (μM) | Antiproliferative Activity (Avg. GI50, μM) | Potency vs. Combretastatin A-4 (IC50 = 8.33 μM) | Reference |

| 10a | 2.69 | 6 | More Potent | [11] |

| 10o | 3.62 | 7 | More Potent | [11] |

| 13d | 3.68 | 8 | More Potent | [11] |

| IV | 2.00 | N/A | More Potent (vs. CA-4 IC50 = 2.96 μM in its study) | [11] |

Data extracted from a study on novel thiazole-2-acetamide derivatives.[11]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

-

Reagent Preparation: Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer) containing GTP.

-

Incubation: The tubulin solution is mixed with various concentrations of the test compound or a control vehicle and incubated on ice.

-

Polymerization Initiation: The mixture is transferred to a temperature-controlled spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Turbidity Measurement: The increase in absorbance (turbidity) at 340 nm is monitored over time. The absorbance increase is proportional to the extent of microtubule formation.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control. The IC50 value is determined as the concentration of the compound that inhibits polymerization by 50%.

The following diagram outlines the workflow for identifying and characterizing novel tubulin polymerization inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S9, a novel anticancer agent, exerts its anti-proliferative activity by interfering with both PI3K-Akt-mTOR signaling and microtubule cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging Metabolic Targets in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avellanin A Has an Antiproliferative Effect on TP-Induced RWPE-1 Cells via the PI3K-Akt Signalling Pathway | MDPI [mdpi.com]

- 8. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Special Issue “Novel Anti-Proliferative Agents” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antiproliferative Agent-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antiproliferative agent-3 is a potent small molecule inhibitor of cell proliferation. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound using standard cell culture-based assays. The following protocols are optimized for assessing its effects on cell viability, induction of apoptosis, and cell cycle progression in cancer cell lines.

I. Quantitative Data Summary

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability Assay - IC50 Determination

| Cell Line | Treatment Duration (hours) | This compound IC50 (nM) |

| MCF-7 | 48 | 0.19 |

| A549 | 48 | User-defined |

| HeLa | 48 | User-defined |

| PC-3 | 48 | User-defined |

Table 2: Apoptosis Analysis by Annexin V/PI Staining

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | Control (DMSO) | User-defined | User-defined |

| Agent-3 (IC50) | User-defined | User-defined | |

| Agent-3 (2x IC50) | User-defined | User-defined |

Table 3: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population |

| MCF-7 | Control (DMSO) | User-defined | User-defined | User-defined | User-defined |

| Agent-3 (IC50) | User-defined | User-defined | User-defined | User-defined | |

| Agent-3 (2x IC50) | User-defined | User-defined | User-defined | User-defined |

II. Experimental Protocols

A. Cell Culture

-

Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), HeLa (human cervical adenocarcinoma), and PC-3 (human prostate adenocarcinoma) are commonly used.[1][2][3]

-

Culture Medium: Refer to the supplier's recommendation for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculturing: Passage cells upon reaching 80-90% confluency.

B. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

D. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.[10][11][12][13]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

-

Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at -20°C.[11][13]

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[12][13]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

-

Analysis: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][14]

III. Visualizations

A. Signaling Pathway

Caption: Proposed mechanism of action for this compound.

B. Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound.

References

- 1. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. reprocell.com [reprocell.com]

- 4. dovepress.com [dovepress.com]

- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 8. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. bio-protocol.org [bio-protocol.org]

Application Notes and Protocols: Preparation of Antiproliferative Agent-3 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative agent-3 is a potent compound that has demonstrated significant activity in cancer cell lines. Specifically, it has shown high potency for MCF-7 cells with an IC50 of 0.19 nM[1]. The effective use of this agent in experimental settings is critically dependent on the correct preparation and storage of stock solutions to ensure consistency and reproducibility of results. This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture and other research applications.

Many antiproliferative agents are hydrophobic and require solubilization in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before they can be further diluted in aqueous media for experimental use[2][3]. The following protocols are based on best practices for handling similar compounds.

Chemical and Physical Properties

A summary of the key properties for a generic antiproliferative agent is provided below. Researchers should refer to the manufacturer's specific product sheet for this compound for precise values.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅N₃O | [4] |

| Molecular Weight | 277.32 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | ≥98% (recommended) | General Knowledge |

| Solubility | Soluble in DMSO | [4][5] |

| Storage (Solid) | -20°C for 3 years | [4] |

| Storage (In Solvent) | -80°C for 1 year | [4] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for many cell-based assays.

Materials and Equipment:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Pre-weighing Preparation: Tare a sterile, pre-labeled microcentrifuge tube or amber vial on an analytical balance.

-

Weighing this compound: Carefully weigh out 2.77 mg of this compound powder into the tared tube.

-

Calculation: Mass (mg) = Molarity (M) * Volume (L) * Molecular Weight ( g/mol )

-

Mass (mg) = 0.010 mol/L * 0.001 L * 277.32 g/mol = 2.77 mg

-

-

Solubilization: Add 1 mL of sterile DMSO to the tube containing the this compound.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary. Ensure no particulates are visible.

-

Sterilization (Optional but Recommended): If the DMSO used was not pre-sterilized, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage, protected from light[4].

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the primary stock solution to a working concentration for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.5%).

Materials and Equipment:

-

10 mM primary stock solution of this compound in DMSO

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, it is advisable to perform an intermediate dilution. For example, to prepare a 1 mM intermediate stock:

-

Pipette 10 µL of the 10 mM primary stock solution into a sterile microcentrifuge tube.

-

Add 90 µL of sterile cell culture medium to the tube.

-

Mix thoroughly by gentle pipetting.

-

-

Final Dilution: Prepare the final working concentration by diluting the intermediate stock (or directly from the primary stock for higher concentrations) into the desired volume of cell culture medium. For example, to prepare 1 mL of a 1 µM working solution from a 1 mM intermediate stock:

-

Add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.

-

Mix thoroughly by gentle inversion or pipetting.

-

-

Application to Cells: Add the appropriate volume of the final working solution to your cell culture plates to achieve the desired final concentration. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualization of Workflows and Pathways

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Generalized signaling pathway affected by antiproliferative agents.

Mechanism of Action

Antiproliferative agents typically exert their effects by interfering with signaling pathways that control cell growth and division. Many of these agents target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs)[6]. Inhibition of CDKs can prevent the phosphorylation of proteins like the retinoblastoma protein (pRB), which in its hypophosphorylated state, sequesters E2F transcription factors. This prevents the transcription of genes required for entry into the S phase of the cell cycle, thus halting cell proliferation[6][7]. Some antiproliferative agents can also induce apoptosis (programmed cell death) through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins[8][9]. The precise mechanism of this compound should be determined through further experimental investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of suitable solvents for testing the anti-proliferative activity of triclosan - a hydrophobic drug in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative agent-16 | TargetMol [targetmol.com]

- 5. Antiproliferative agent-44 | Others 14 | 3017217-08-9 | Invivochem [invivochem.com]

- 6. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 9. Regulation of Signaling Pathways Involved in the Anti-proliferative and Apoptosis-inducing Effects of M22 against Non-small Cell Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Measuring the Efficacy of Antiproliferative Agent-3 using the MTT Assay

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell metabolic activity.[1][2] This activity serves as an indicator of cell viability, proliferation, and cytotoxicity, making it an essential tool in drug discovery and toxicology, particularly for evaluating potential anticancer agents.[3][4] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of living cells.[1][2][5] The resulting insoluble formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable, metabolically active cells, is quantified by measuring the absorbance using a spectrophotometer.[1][3][6]

These application notes provide a comprehensive protocol for utilizing the MTT assay to determine the antiproliferative effects of a novel compound, "Antiproliferative agent-3," on a selected cancer cell line.

Experimental Protocols

I. Materials and Reagents

-

Cell Line: Appropriate cancer cell line (e.g., HCT-116, A549).[4]

-

This compound: Stock solution of known concentration.

-

Culture Medium: Complete medium appropriate for the cell line (e.g., DMEM with 10% FBS).[4]

-

MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS).[4][5]

-

Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.[4][7]

-

Phosphate-Buffered Saline (PBS): pH 7.4.[5]

-

Equipment:

II. Reagent Preparation

-

MTT Stock Solution (5 mg/mL):

-

Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

-

Vortex or sonicate until the MTT is completely dissolved.[7]

-

Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[5]

-

Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.[5]

-

-

This compound Working Solutions:

-

Prepare a series of dilutions of this compound from the stock solution using complete culture medium. The concentration range should be chosen based on expected efficacy. A common approach is to use a 7-point serial dilution.

-

III. MTT Assay Protocol

-

Cell Seeding:

-

Harvest cells that are in the logarithmic growth phase.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Dilute the cells in complete culture medium to an optimal seeding density (typically between 1,000 to 100,000 cells per well). For many cell lines, 5,000-10,000 cells/well is a good starting point.[8]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]

-

Include wells with medium only to serve as a blank for background absorbance correction.[6]

-

Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume growth.[4]

-

-

Compound Treatment:

-

After 24 hours, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells.

-

Include control wells:

-

Untreated Control: Cells treated with culture medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the agent as is present in the highest concentration of the test agent.

-

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

-

-

MTT Incubation:

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[2][9]

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3][4]

-

Place the plate on an orbital shaker and agitate for 15 minutes to ensure complete solubilization of the formazan.[4]

-

-

Absorbance Measurement:

IV. Data Presentation and Analysis

-

Background Subtraction: Subtract the average absorbance value of the blank (medium only) wells from all other absorbance readings.

-

Calculate Percent Viability: Determine the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Control Wells) x 100

-

-

Data Summary: Summarize the results in a table for clear comparison.

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.085 | 100% |

| 0.1 | 1.198 | 0.079 | 95.5% |

| 1 | 0.982 | 0.061 | 78.3% |

| 10 | 0.561 | 0.042 | 44.7% |

| 50 | 0.215 | 0.025 | 17.1% |

| 100 | 0.103 | 0.018 | 8.2% |

-

IC50 Determination: Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the agent that inhibits cell proliferation by 50%, can be calculated from this curve using non-linear regression analysis.

Visualizations

Experimental Workflow

Caption: Workflow for the MTT antiproliferative assay.

Hypothetical Signaling Pathway

Caption: Inhibition of a proliferation pathway by Agent-3.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. researchhub.com [researchhub.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Antiproliferative Agent-3 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative Agent-3 is a novel investigational compound that has demonstrated significant antitumor activity in preclinical studies. These application notes provide a comprehensive overview of its use in xenograft mouse models, including its mechanism of action, detailed experimental protocols for efficacy studies, and data presentation guidelines. The provided protocols are based on established methodologies for xenograft studies and specific findings related to this compound.

Mechanism of Action

This compound is characterized as a microtubule-targeting agent. Its primary mechanism involves the induction of self-assembly of tubulin, leading to microtubule stabilization. This disruption of microtubule dynamics interferes with mitotic spindle formation, ultimately causing cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Signaling Pathway

The precise signaling pathways downstream of microtubule stabilization by this compound are the subject of ongoing research. However, it is well-established that microtubule-targeting agents can influence several key signaling cascades involved in cell survival and apoptosis. A putative signaling pathway is illustrated below, highlighting the central role of microtubule disruption in initiating apoptosis.

Caption: Putative signaling pathway of this compound.

Data Presentation

Quantitative data from in vivo xenograft studies should be summarized for clear interpretation and comparison. The following tables provide templates for presenting efficacy and toxicity data.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) |

| MCF-7 (Breast Cancer) | 0.19[1] |

| HeLa (Cervical Cancer) | Data not specified |

Table 2: In Vivo Efficacy of this compound in a HeLa Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 12 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | Every 3 days | Data not specified | 0 | Data not specified |

| This compound | 5 | Every 3 days | Data not specified | ~80 | No significant loss |

| This compound | 10 | Every 3 days | Data not specified | ~80[2] | No significant loss[2] |

| Taxol (Positive Control) | 10 | Every 3 days | Data not specified | Less than Agent-3 | Data not specified |

| Cisplatin (Positive Control) | 10 | Every 3 days | Data not specified | Similar to Agent-3 | Data not specified |

Note: Specific tumor volume and body weight change percentages were not detailed in the source material but the overall outcomes are presented.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in xenograft mouse models using HeLa and MCF-7 cancer cell lines.

General Experimental Workflow

Caption: General workflow for xenograft efficacy studies.

Protocol 1: HeLa Xenograft Model

1. Animal Model

-

Species: Athymic Nude Mice (e.g., BALB/c nude) or SCID mice.

-

Age/Weight: 6-8 weeks old, 20-25g.

-

Supplier: Charles River Laboratories, The Jackson Laboratory, or equivalent.

-

Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Cell Culture and Implantation

-

Cell Line: HeLa (human cervical cancer).

-

Culture Conditions: Maintain HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.

3. Tumor Monitoring and Randomization

-

Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (W² x L) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).

4. Drug Preparation and Administration

-

Vehicle: Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline). The vehicle should be tested for any intrinsic antitumor activity.

-

Dosing: Based on preclinical data, administer this compound at doses of 5 and 10 mg/kg.

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Dosing Schedule: Administer the agent every 3 days for a total of 12 days.

5. Efficacy Evaluation and Endpoint

-

Monitoring: Continue to measure tumor volume and body weight three times a week throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

-

Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 staining for proliferation) and another portion snap-frozen for molecular analysis.

Protocol 2: MCF-7 Xenograft Model

1. Animal Model and Hormone Supplementation

-

Species: Ovariectomized female athymic nude mice.

-

Hormone Supplementation: MCF-7 tumors are estrogen-dependent. One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) on the dorsal side of the mouse.

2. Cell Culture and Implantation

-

Cell Line: MCF-7 (human breast cancer).

-

Culture Conditions: Maintain MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.

-

Cell Preparation and Implantation: Follow the same procedure as for HeLa cells, adjusting the cell concentration if necessary based on optimization studies.

3. Tumor Monitoring, Randomization, and Treatment

-

Follow the same procedures as outlined in the HeLa xenograft protocol for tumor monitoring, randomization, and administration of this compound.

4. Efficacy Evaluation and Endpoint

-

Follow the same procedures as outlined in the HeLa xenograft protocol for efficacy evaluation and endpoint determination.

Safety and Toxicology Assessment

Throughout the xenograft study, it is crucial to monitor the animals for any signs of toxicity.

Table 3: General Toxicity Monitoring Parameters

| Parameter | Assessment Frequency | Notes |

| Body Weight | 3 times per week | A significant and sustained body weight loss (>15-20%) is a sign of toxicity. |

| Clinical Observations | Daily | Monitor for changes in posture, activity, grooming, and any signs of distress. |

| Food and Water Intake | Daily (qualitative) | Note any significant decrease in consumption. |

| Gross Necropsy | At study termination | Examine major organs for any abnormalities. |

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound in xenograft mouse models. The provided protocols for HeLa and MCF-7 models offer a starting point for efficacy and safety assessment. Researchers should adapt and optimize these protocols based on their specific experimental needs and institutional guidelines. Careful data collection and presentation, as outlined, will be critical for the robust evaluation of this promising antiproliferative agent.

References

Application Notes: Antiproliferative Agent-3 for High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiproliferative Agent-3 is a potent small molecule inhibitor of cancer cell growth. This document provides detailed application notes and protocols for its use in high-throughput screening (HTS) to identify and characterize its effects on cancer cell lines. The methodologies described herein are designed to be robust and reproducible for academic and industrial research settings. This compound has demonstrated significant potency, particularly against breast cancer cell lines.[1]

Mechanism of Action

The precise mechanism of action for this compound is under investigation. However, many antiproliferative agents exert their effects by modulating key signaling pathways that control cell cycle progression, proliferation, and apoptosis.[2] Common targets include protein kinases, transcription factors, and components of pathways such as PI3K/AKT/mTOR and STAT3.[3][4] Initial studies suggest that this compound may induce cell cycle arrest and apoptosis in sensitive cell lines. Further investigation into its specific molecular targets is ongoing.

Data Presentation

Quantitative data for this compound's activity is crucial for comparative analysis and dose-response studies. The following table summarizes the known efficacy of this compound.

| Compound Name | Cell Line | IC50 (nM) | Assay Type |

| This compound | MCF-7 | 0.19 | Cell Viability |

Table 1: In Vitro Efficacy of this compound. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay after 72 hours of treatment.[1]

Signaling Pathway

While the specific pathway targeted by this compound is yet to be fully elucidated, a common mechanism for antiproliferative compounds involves the inhibition of signaling cascades that promote cell growth and survival. The diagram below illustrates a representative pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and is a common target for antiproliferative drugs.[3]

Figure 1: Hypothetical Signaling Pathway. This diagram illustrates a potential mechanism where this compound inhibits a key downstream effector like mTOR, leading to the suppression of cell proliferation and survival.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are optimized for a high-throughput format.

High-Throughput Screening Workflow

The general workflow for screening compounds like this compound involves several automated steps to ensure efficiency and reproducibility.[5]

Figure 2: HTS Workflow. A typical automated workflow for evaluating antiproliferative compounds in a high-throughput setting.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of viable cells and is a common method for assessing cell proliferation and cytotoxicity.[6]

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

384-well clear-bottom black plates

-

Automated liquid handler

-

Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Protocol:

-

Cell Seeding: Using an automated dispenser, seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of medium).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Addition:

-

Perform serial dilutions of this compound in complete medium to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

-

Using a liquid handler, add 10 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell control (media only) wells.

-

-

Incubation: Return the plates to the incubator for 72 hours.

-

Reagent Addition: Add 10 µL of Resazurin solution to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (no-cell control).

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

-

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.[2]

Materials:

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

White-walled, clear-bottom 384-well plates

-

Luminometer plate reader

Protocol:

-

Follow steps 1-4 of the Cell Viability Assay protocol using white-walled plates.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well (e.g., 50 µL).

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Cell Cycle Analysis (Flow Cytometry)

This method provides detailed information on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

6-well plates

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a highly potent compound that can be effectively characterized using the high-throughput screening protocols detailed in these application notes. The provided methodologies for assessing cell viability, apoptosis, and cell cycle distribution will enable researchers to further investigate its mechanism of action and potential as a therapeutic agent.

References